molecular formula C19H20N4O4S B2711005 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 1105204-24-7

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B2711005
CAS No.: 1105204-24-7
M. Wt: 400.45
InChI Key: FGERAUXTZCYHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[3,4-c]pyrazole-Benzofuran Hybrid Molecules

The integration of thieno[3,4-c]pyrazole and benzofuran scaffolds into hybrid molecules represents a strategic evolution in heterocyclic chemistry. Early work on pyrazole derivatives, such as the cyclocondensation of hydrazines with acetylenic ketones to form regioisomeric pyrazoles, laid the groundwork for functionalizing the pyrazole core. Concurrently, advancements in benzofuran synthesis, including alkylation strategies for dihydrobenzofuran frameworks, enabled modular access to substituted variants.

The fusion of these motifs emerged in the late 2000s, driven by the need for structurally complex agents with multi-target pharmacological profiles. A pivotal study demonstrated that Pd-Cu bimetallic systems could facilitate intramolecular decarboxylative coupling to construct thieno[3,4-c]pyrazole cores, while Stetter reactions enabled the assembly of fully substituted benzofuran-pyrrole hybrids. These methodological breakthroughs allowed systematic exploration of hybrid systems, as exemplified by the synthesis of N-(thienopyrazolyl)benzofuran carboxamides through sequential substitution and coupling reactions.

Table 1: Key Historical Milestones in Hybrid Molecule Synthesis

Year Development Significance Source
2013 Pd-Cu catalyzed thienopyrazole synthesis Enabled regioselective core functionalization
2018 Acetylenic ketone cyclocondensation methods Established pyrazole derivatization routes
2023 Hybrid s-triazine/heterocycle applications Validated synergy in heterocyclic hybrids

Position within Contemporary Heterocyclic Medicinal Chemistry

This compound occupies a strategic niche in modern drug discovery, where hybrid architectures account for 38% of clinical candidates targeting multifactorial diseases. The thieno[3,4-c]pyrazole moiety contributes:

  • Enhanced π-π stacking capability via its electron-deficient aromatic system
  • Metabolic stability through sulfur incorporation
  • Vectorial diversity for side-chain appendages

Complementarily, the benzofuran carboxamide group introduces:

  • Planar topology for intercalation interactions
  • Hydrogen-bonding motifs via the amide carbonyl
  • Tunable lipophilicity through methoxyethyl substitutions

This synergy is evidenced in recent studies where analogous hybrids demonstrated nanomolar inhibition of kinase targets. The compound’s design aligns with trends in fragment-based drug discovery, where modular hybridization enables rapid optimization of pharmacodynamic and pharmacokinetic properties.

Conceptual Framework and Research Rationale

The molecular architecture of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide embodies three strategic design principles:

1. Bioisosteric Replacement:

  • The thieno[3,4-c]pyrazole core serves as a sulfur-containing bioisostere for indole scaffolds, improving metabolic stability while maintaining comparable steric bulk.

2. Conformational Restriction:

  • The 4,6-dihydro-2H-thienopyrazole system introduces partial saturation, reducing rotational freedom and enhancing target binding specificity.

3. Pharmacophore Hybridization:

  • Integration of the benzofuran-2-carboxamide moiety enables simultaneous engagement with hydrophobic pockets and hydrogen-bond networks, as observed in kinase inhibitor SAR studies.

Table 2: Structural Components and Hypothesized Roles

Component Hypothesized Role
Thieno[3,4-c]pyrazole core ATP-competitive kinase binding
2-Methoxyethylamino side chain Solubility modulation & H-bond donation
Benzofuran-2-carboxamide π-Stacking with aromatic residues

Properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-26-7-6-20-17(24)9-23-18(13-10-28-11-14(13)22-23)21-19(25)16-8-12-4-2-3-5-15(12)27-16/h2-5,8H,6-7,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGERAUXTZCYHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, as well as its mechanism of action and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 1105204-66-7

The compound features several functional groups, including an amide, a pyrazole ring, and a thiophene moiety, which contribute to its diverse biological activities.

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. For instance, a study assessed the effects of new thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The results showed that these compounds reduced erythrocyte malformations caused by oxidative stress, demonstrating their potential as antioxidants in aquatic organisms .

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole compounds have also been noted for their anti-inflammatory properties. They act by inhibiting specific pathways involved in inflammation, such as phosphodiesterase (PDE) enzymes. In particular, some derivatives selectively inhibit PDE7, which is implicated in various inflammatory and immunological diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. For example, studies have shown that thieno[3,4-c]pyrazole derivatives possess cytotoxic effects against cancer cell lines. One study reported IC50 values indicating significant cytotoxicity against the MCF-7 breast cancer cell line . This suggests that these compounds may interfere with cancer cell proliferation and survival.

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantReduces oxidative stress in erythrocytes
Anti-inflammatoryInhibits PDE7 activity
AnticancerInduces cytotoxicity in cancer cell lines

Case Studies

  • Antioxidant Effects in Fish : A study conducted on Clarias gariepinus demonstrated that thieno[2,3-c]pyrazole compounds significantly reduced erythrocyte alterations caused by 4-nonylphenol exposure. The control group showed a high percentage of altered erythrocytes (40.3%), while those treated with thieno[2,3-c]pyrazole exhibited markedly lower percentages (12% or less) .
  • Cytotoxicity Against Cancer Cells : In vitro testing revealed that certain thieno[3,4-c]pyrazole derivatives displayed strong cytotoxic effects against MCF-7 cells with IC50 values ranging from 8.3 to 13.42 μg/mL. These findings indicate the potential for developing new anticancer agents based on this scaffold .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 384.4 g/mol. The synthesis typically involves multiple steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions using appropriate precursors.
  • Functionalization : Subsequent steps introduce the benzofuran and carboxamide groups through acylation reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to ensure purity.

Biological Activities

The compound has been studied for various biological activities:

Antitumor Activity

Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown efficacy against several cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Properties

Thieno[3,4-c]pyrazole derivatives have also demonstrated potential in reducing inflammation. Studies suggest that these compounds can inhibit pro-inflammatory cytokines like TNF-α and nitric oxide (NO), indicating their utility in treating inflammatory diseases .

Antimicrobial Activity

Several studies have reported antimicrobial properties associated with thieno[3,4-c]pyrazole derivatives. These compounds have shown effectiveness against various bacterial strains and fungi by disrupting microbial cell membranes .

Case Study 1: Antitumor Efficacy

A study on thienopyrazole derivatives highlighted that specific substitutions on the pyrazole ring significantly enhance antitumor activity. Compounds with electron-donating groups exhibited improved efficacy against breast cancer cell lines compared to their counterparts without such substitutions .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a derivative similar to this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a substantial reduction in inflammatory markers, suggesting its potential therapeutic role in managing chronic inflammatory conditions .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell proliferation via BRAF/EGFR
Anti-inflammatoryReduces TNF-α and NO production
AntimicrobialEffective against various bacterial and fungal strains

Comparison with Similar Compounds

N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2)

  • Structural Differences : Replaces the benzofuran group with a furan-2-carboxamide and substitutes the 2-methoxyethyl side chain with a 2,3-dimethylphenyl group.
  • Physicochemical Properties : Molecular weight 367.4 g/mol (calculated from formula C₁₉H₁₇N₃O₃S), compared to the target compound’s estimated molecular weight of ~450 g/mol.
  • Synthetic Relevance: Demonstrates the adaptability of thienopyrazole derivatives for functionalization at the 3-position, though the target compound’s methoxyethyl group may confer improved solubility .

Benzothiazole-Thiazolidinone Carboxamides

Compounds such as N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-(2-(2-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4l) ():

  • Structural Contrasts: Replace the thienopyrazole core with a thiazolidinone-benzothiazole system.
  • Synthetic Yields : Range from 37% (4i) to 70% (4g), suggesting that the target compound’s synthesis may require optimized conditions due to its complex substituents.
  • Functional Groups: The acetamide linker in 4l vs. the ethoxyethylamino group in the target compound highlights divergent strategies for modulating pharmacokinetic properties .

Furan/Thiazole-Linked Carboxamides

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4)

  • Core Differences: Uses a thiazole ring instead of thienopyrazole.
  • Molecular Weight: 371.4 g/mol (C₁₈H₁₇N₃O₄S), significantly lower than the target compound, emphasizing the impact of the thienopyrazole system on molecular bulk.
  • Bioactivity Clues : Similar compounds are explored for kinase inhibition, suggesting shared therapeutic avenues despite structural variations .

Data Table: Key Comparative Attributes

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Synthetic Yield (if available)
Target Compound Thieno[3,4-c]pyrazole ~450 (estimated) Benzofuran-2-carboxamide, 2-methoxyethyl Not reported
N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide Thieno[3,4-c]pyrazole 367.4 Furan-2-carboxamide, 2,3-dimethylphenyl Not reported
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole-thiazolidinone 387.8 4-Chlorophenyl, benzothiazole-3-carboxamide 70%
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole 371.4 3-Methoxybenzyl, furan-2-carboxamide Not reported

Research Findings and Implications

  • Synthetic Challenges: The target compound’s thienopyrazole core and methoxyethyl side chain likely require multi-step synthesis, contrasting with simpler thiazolidinone derivatives (e.g., 4g, 4l) .
  • Solubility and Bioavailability : The 2-methoxyethyl group may enhance water solubility compared to chlorophenyl or dimethylphenyl substituents in analogues, critical for drug-like properties .
  • Structural Versatility : The benzofuran carboxamide group mirrors bioactive motifs in kinase inhibitors, aligning with trends observed in furan/thiazole derivatives () .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization should focus on solvent selection, reaction temperature, and purification techniques. For example:
  • Solvent systems : Ethanol and ethanol/ethyl acetate mixtures are commonly used for thiazolidinone derivatives, yielding 37–70% depending on substituents .
  • Purification : Flash chromatography with ethyl acetate/hexane (1:1) can resolve byproducts, as demonstrated for structurally related benzothiazole-carboxamide derivatives .
  • Characterization : Validate purity via HPLC (≥98%) and structural integrity via 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (e.g., C=O stretch at 1680–1720 cm1^{-1}) .

Q. What analytical techniques are critical for characterizing its structural and electronic properties?

  • Methodological Answer:
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding interactions, as shown for chromone-thiazolidinone hybrids .
  • NMR spectroscopy : Use 13C^{13}C-NMR to confirm carbonyl groups (e.g., 165–175 ppm) and 1H^1H-NMR to identify methoxyethyl protons (δ 3.3–3.7 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]+^+ ion matching theoretical mass ±2 ppm) .

Q. How should pharmacological activity screening be designed for this compound?

  • Methodological Answer:
  • In vitro assays : Prioritize antifungal and anti-inflammatory targets due to structural similarity to bioactive thiazolidinone-benzofuran hybrids. Use microdilution assays (MIC50_{50}) against Candida albicans .
  • Dose-response curves : Test concentrations from 1–100 µM, with positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) .
  • Mechanistic studies : Link activity to theoretical frameworks, such as inhibition of fungal lanosterol 14α-demethylase (CYP51) via molecular docking .

Advanced Research Questions

Q. What are the key challenges in resolving contradictory bioactivity data across different experimental models?

  • Methodological Answer:
  • Data normalization : Account for variations in cell permeability (e.g., Caco-2 assays) and metabolic stability (e.g., liver microsomal assays) between in vitro and in vivo models .
  • Statistical rigor : Apply multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) to distinguish true bioactivity from assay-specific artifacts .
  • Cross-validation : Replicate results in orthogonal assays (e.g., enzyme inhibition vs. whole-cell viability) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer:
  • Substituent variation : Modify the methoxyethyl or benzofuran moieties to assess impacts on solubility and target binding. For example, replace methoxy with ethoxy to study steric effects .
  • Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KDK_D) for prioritized analogs .
  • QSAR modeling : Train machine learning models on datasets with ≥50 analogs to predict logP and IC50_{50} values .

Q. What strategies mitigate toxicity risks while maintaining efficacy in preclinical development?

  • Methodological Answer:
  • Early-stage toxicity screening : Use zebrafish embryos for rapid hepatotoxicity assessment (LC50_{50}) and Ames tests for mutagenicity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to the benzofuran carboxamide to enhance metabolic stability .
  • Therapeutic index calculation : Compare IC50_{50} (efficacy) vs. CC50_{50} (cytotoxicity) in primary human cells (e.g., hepatocytes) to prioritize candidates with TI ≥10 .

Q. How can interdisciplinary approaches enhance research on this compound?

  • Methodological Answer:
  • Chemical engineering integration : Apply membrane separation technologies (e.g., nanofiltration) for scalable purification .
  • AI-driven optimization : Use COMSOL Multiphysics to simulate reaction kinetics and predict optimal conditions (e.g., temperature gradients, catalyst loading) .
  • Collaborative frameworks : Align with CRDC categories like RDF2050108 (process control in chemical engineering) to standardize data reporting .

Methodological Considerations

Q. What ethical and safety protocols are essential for handling this compound?

  • Answer:
  • Safety data sheets (SDS) : Follow protocols for thiophene-containing analogs, including PPE (gloves, goggles) and fume hood use during synthesis .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, per EPA DSSTox guidelines .
  • Training : Complete chemical biology courses (e.g., CHEM/IBiS 416) for advanced instrumentation and hazard management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.